N-(3-bromophenyl)oxetan-3-amine
Description
Properties
CAS No. |
1343257-39-5 |
|---|---|
Molecular Formula |
C9H10BrNO |
Molecular Weight |
228.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,3-Diol Precursors
The Mitsunobu reaction is widely employed to form oxetanes from 1,3-diols. For this compound, this involves:
-
Substrate Preparation : 3-Bromoaniline is converted to a 1,3-diol derivative through sequential hydroxylation and protection steps.
-
Cyclization : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0–25°C, the diol undergoes intramolecular etherification.
Key Reaction Parameters :
-
Molar ratio of DEAD:PPh₃ = 1:1.2
-
Reaction time: 12–24 hours
-
Yield range: 45–68%
Nucleophilic Ring-Opening of Epoxides
Epoxide intermediates derived from 3-bromostyrene oxide can be opened by ammonia or protected amines:
This method requires careful pH control (pH 9–10) to prevent over-oxidation.
Amination Techniques and Protecting Group Strategies
Gabriel Synthesis with Phthalimide Protection
A two-step process involving:
-
Protection : Reaction of oxetane-3-one with phthalimide under Mitsunobu conditions.
-
Deprotection : Hydrazinolysis using hydrazine hydrate in ethanol at reflux.
Advantages :
-
High regioselectivity for the 3-position
-
Yields up to 75% after purification
Reductive Amination
Direct amination of oxetane-3-one with 3-bromoaniline:
Critical factors:
Industrial-Scale Production Methodologies
Continuous Flow Reactor Systems
Recent patents describe optimized large-scale synthesis using:
-
Microreactor Technology : Enhances heat transfer for exothermic cyclization steps
-
In-line Purification : Combines reaction and crystallization in a single flow path
Table 1: Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Volume (L) | 500 | 50 (continuous) |
| Cycle Time (h) | 24 | 8 |
| Purity (%) | 92–95 | 97–99 |
| Yield (%) | 65 | 78 |
| Energy Consumption (kW) | 120 | 45 |
Data adapted from recent flow chemistry implementations.
Critical Analysis of Synthetic Challenges
Bromine-Directed Steric Effects
The meta-bromo substituent introduces significant steric hindrance, particularly in:
-
Ring-Closure Steps : Reduced cyclization efficiency compared to para-substituted analogs
-
Amination Reactions : Requires polar aprotic solvents (DMF, DMSO) to stabilize transition states
Byproduct Formation Pathways
Common impurities include:
-
Dimerization Products : Bis-oxetanes formed during prolonged reaction times
-
Debrominated Species : Resulting from premature C-Br bond cleavage under basic conditions
Mitigation Strategies :
-
Use of radical scavengers (TEMPO) in oxidative conditions
-
Strict temperature control (<40°C) during amination steps
Advanced Characterization and Quality Control
Spectroscopic Fingerprinting
Table 2: Characteristic NMR Signals (400 MHz, DMSO-d₆)
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Oxetane CH₂ | 4.82 | dd (J=8.4 Hz) | 4H |
| Aromatic H-2, H-4, H-6 | 7.21–7.45 | m | 3H |
| Aromatic H-5 | 6.98 | t (J=7.2 Hz) | 1H |
| NH₂ | 5.12 | br s | 2H |
Chromatographic Purity Standards
-
HPLC Conditions :
-
Column: C18, 250 × 4.6 mm, 5 μm
-
Mobile Phase: 65:35 MeCN/H₂O + 0.1% TFA
-
Retention Time: 6.8 ± 0.2 min
-
-
Acceptance Criteria : ≥98.5% purity by area normalization
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)oxetan-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromophenyl group or the oxetane ring.
Ring-Opening Reactions: The oxetane ring is susceptible to ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Ring-opening reactions often require acidic or basic catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while ring-opening reactions can produce linear or branched compounds .
Scientific Research Applications
N-(3-bromophenyl)oxetan-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals due to its unique structural properties and potential biological activity.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers and resins.
Biological Research: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)oxetan-3-amine involves its interaction with molecular targets through its bromophenyl and oxetane moieties. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets. The bromophenyl group can participate in various binding interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Key Properties :
Comparison with Structurally Similar Compounds
The following table summarizes the structural and physicochemical distinctions between N-(3-bromophenyl)oxetan-3-amine and its analogs:
Structural and Functional Insights
Oxetane vs. Oxolan Rings :
- The oxetane ring (four-membered) in this compound imposes greater ring strain compared to the five-membered oxolan (tetrahydrofuran) in N-(3-bromophenyl)-2-methyloxolan-3-amine. This strain enhances reactivity in ring-opening reactions .
Substituent Effects :
- Electron-Withdrawing Groups : Bromine (in this compound) and trifluoromethyl (in N-[4-(trifluoromethyl)benzyl]oxetan-3-amine) increase electrophilicity, facilitating cross-coupling reactions .
- Methoxy Groups : Methoxy-substituted analogs (e.g., 3-[(2,6-Dichlorophenyl)methyl]-N-(3-methoxyphenyl)oxetan-3-amine) exhibit improved solubility due to polar oxygen atoms .
Synthetic Yields :
- Palladium-catalyzed methods yield 85–90% for dichloro- and trifluoromethyl-substituted oxetane amines, suggesting robustness for scalable synthesis .
Q & A
Q. What are the standard synthetic routes for N-(3-bromophenyl)oxetan-3-amine?
- Methodological Answer : The synthesis typically involves coupling a 3-bromoaniline derivative with an oxetane precursor. A common approach is nucleophilic substitution under basic conditions. For example, sodium hydride (NaH) can deprotonate the amine, enabling reaction with oxetane-3-triflate or similar activated intermediates . Alternative routes may use reductive amination or transition-metal catalysis, though these require optimization of solvent systems (e.g., THF or DMF) and temperature control (0–25°C) to minimize side reactions .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Characterization relies on NMR spectroscopy (¹H/¹³C) to confirm the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and the aromatic bromine substitution pattern. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (theoretical: ~256.14 g/mol) . Polarimetry or X-ray crystallography may resolve stereochemical ambiguities, though crystallinity challenges are common in oxetane derivatives .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The bromophenyl group enhances lipophilicity and target engagement, while the oxetane ring improves metabolic stability. It serves as a scaffold for kinase inhibitors or GPCR modulators , with structure-activity relationship (SAR) studies focusing on substitutions at the phenyl or oxetane positions . Biological assays (e.g., enzyme inhibition or cell viability) require purity >95%, verified via HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Catalyst screening (e.g., PdCl₂(PPh₃)₂ for cross-coupling) and flow chemistry enhance reproducibility and scalability . Solvent polarity adjustments (e.g., switching from DCM to acetonitrile) may reduce byproducts. Kinetic studies using in-situ IR or LC-MS can identify bottlenecks, such as intermediate instability . For example, reports a 72% yield improvement using Pd catalysis under microwave irradiation.
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurity profiles . Rigorous analytical protocols (e.g., orthogonal HPLC methods) ensure compound integrity . Dose-response curves and positive controls (e.g., known inhibitors) validate assay robustness. If conflicting SAR emerges, computational docking studies (e.g., using AutoDock Vina) can reconcile steric/electronic effects with experimental data .
Q. How can structural modifications enhance target selectivity?
- Methodological Answer : Positional isomerism (e.g., 4-bromo vs. 3-bromo substitution) alters binding pocket interactions, as seen in . Introducing electron-withdrawing groups (e.g., CF₃) at the phenyl ring improves affinity for hydrophobic enzyme pockets . Oxetane ring expansion to tetrahydrofuran (THF) or contraction to azetidine modulates conformational flexibility, impacting off-target effects .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodological Answer : ADMET prediction software (e.g., SwissADME or pkCSM) estimates logP (~2.8), solubility (∼0.1 mg/mL), and cytochrome P450 interactions. Molecular dynamics simulations (e.g., GROMACS) model oxetane ring strain and its influence on membrane permeability . highlights collision cross-section data for ion mobility studies, critical for metabolite identification.
Q. How does the oxetane ring’s strain impact synthetic and biological stability?
- Methodological Answer : The oxetane’s 90° bond angles induce ring strain, enhancing reactivity in nucleophilic substitutions but risking decomposition under acidic/oxidizing conditions. Stability studies (e.g., forced degradation at pH 1–13) guide formulation strategies. In biological systems, the ring’s resistance to metabolic cleavage (vs. THF) prolongs half-life, as noted in and .
Data Contradiction Analysis
Q. Why do different studies report varying enzymatic IC₅₀ values for this compound?
- Methodological Answer : Discrepancies may stem from enzyme source variations (e.g., recombinant vs. native proteins) or buffer conditions (e.g., Mg²⁺ concentration affecting ATP-binding pockets). Standardized protocols (e.g., CEREP panels) and triplicate measurements mitigate variability. notes that impurities >2% can artificially inflate IC₅₀, necessitating rigorous QC.
Q. How should researchers address inconsistent crystallography data for oxetane derivatives?
- Methodological Answer :
Poor crystallinity is common due to the oxetane’s flexibility. Co-crystallization with target proteins (e.g., kinases) or cryo-EM resolves binding modes. recommends synchrotron X-ray sources for high-resolution data. If unsuccessful, NMR-based NOE measurements provide alternative conformational insights .
Tables of Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₂BrNO | |
| Molecular Weight | 256.14 g/mol | |
| Common Synthetic Yield | 45–72% (optimized routes) | |
| LogP (Predicted) | ~2.8 | |
| Key NMR Shift (Oxetane H) | δ 4.6–5.0 ppm (¹H) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
